1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Overview
Description
“1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” is an organic compound with the molecular formula C7H5ClF2S . It is also known as CF3-Ph-S-Cl or SF-Link.
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” can be represented by the InChI code:InChI=1S/C8H7ClF2S/c9-7-3-1-6 (2-4-7)5-12-8 (10)11/h1-4,8H,5H2
. The compound has a molecular weight of 208.66 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” are not available, benzene derivatives are generally known to undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” has a molecular weight of 208.66 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has a topological polar surface area of 25.3 Ų .Scientific Research Applications
Catalytic Applications
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene and its derivatives have been utilized in catalysis. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting its role in facilitating condensation reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).
Materials Science
In materials science, derivatives of 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene have been explored for their potential in creating advanced materials. For example, new locally and densely sulfonated poly(ether sulfone)s were developed for fuel cell applications, showcasing the utility of these compounds in enhancing proton conduction and mechanical stability of membranes (Matsumoto et al., 2009).
Organic Synthesis
Furthermore, these compounds have shown significant promise in organic synthesis. The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been demonstrated as a potent reagent for converting thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages (Crich & Smith, 2001). Additionally, synthesis and Diels–Alder cycloaddition reactions of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene have been described, highlighting the versatility of these compounds in engaging in cycloadditions with cyclopentadiene, furan, and 1,3-diphenylisobenzofuran under various conditions (Sridhar et al., 2000).
Safety And Hazards
The safety information for “1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-chloro-4-(difluoromethylsulfanyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXRGOEMOHKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539735 | |
Record name | 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene | |
CAS RN |
2488-66-6 | |
Record name | 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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